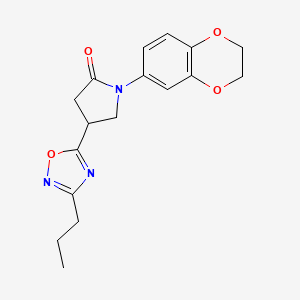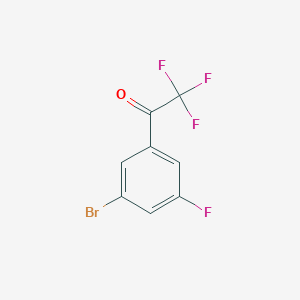
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a trifluoromethyl ketone group. This combination of functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the introduction of bromine and fluorine atoms onto a phenyl ring, followed by the incorporation of a trifluoromethyl ketone group. One common method involves the bromination and fluorination of a suitable phenyl precursor, followed by the reaction with trifluoroacetic anhydride under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted phenyl derivatives
- Trifluoromethyl alcohols
- Carboxylic acids and other oxidized products
Applications De Recherche Scientifique
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine
- 1-(3-Bromo-5-fluorophenyl)piperidine
- 1-(4-{1-[(3-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-yl}piperidin-1-yl)ethan-1-one
Uniqueness: 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical reactivity and potential applications. The combination of bromine and fluorine atoms on the phenyl ring further enhances its versatility in synthetic chemistry and material science.
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNISKONCINQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
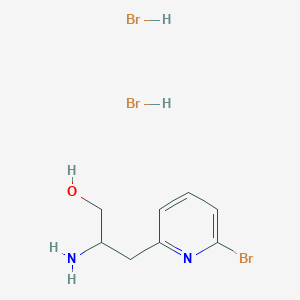
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2735044.png)
![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)
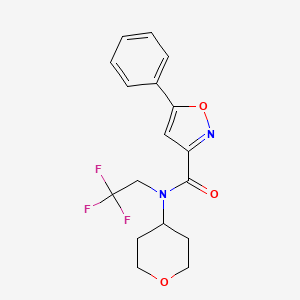
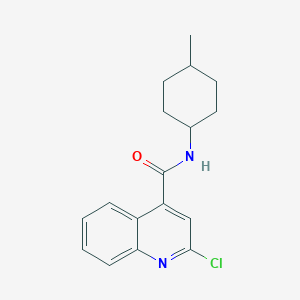
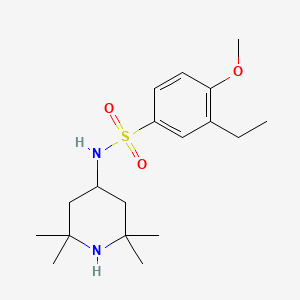
![3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B2735051.png)
![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)
![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)
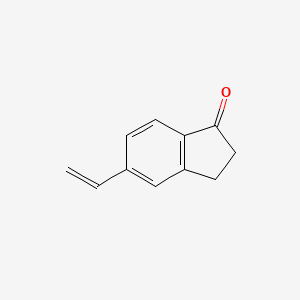
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2735061.png)
